2-(Difluoromethyl)-3-methoxybenzoicacid
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Overview
Description
2-(Difluoromethyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 3-methoxybenzoic acid using difluoromethylating agents such as chlorodifluoromethane (ClCF₂H) or other difluorocarbene precursors . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, and may be catalyzed by transition metals like palladium or copper .
Industrial Production Methods
Industrial production of 2-(difluoromethyl)-3-methoxybenzoic acid may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced difluoromethylating reagents and catalysts can enhance the reaction efficiency and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the difluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include difluoromethylated alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethyl)-3-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-3-methoxybenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
3-(Difluoromethyl)-4-methoxybenzoic acid: Similar structure but with both the difluoromethyl and methoxy groups in different positions.
Uniqueness
2-(Difluoromethyl)-3-methoxybenzoic acid is unique due to the specific positioning of the difluoromethyl and methoxy groups on the benzoic acid core. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F2O3 |
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Molecular Weight |
202.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,8H,1H3,(H,12,13) |
InChI Key |
HCOAVBDFSFYUKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(F)F)C(=O)O |
Origin of Product |
United States |
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